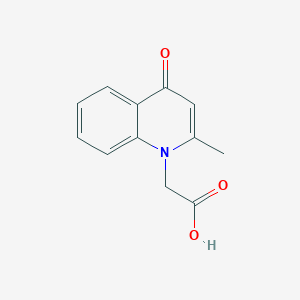

3-Bromoquinoline-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

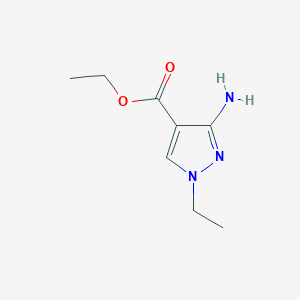

3-Bromoquinoline-5-carbaldehyde is a compound that undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . It is used for pharmaceutical testing .

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular formula of this compound is C10H6BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.07 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Quinoline Derivatives : Quinoline derivatives, such as those related to 3-Bromoquinoline-5-carbaldehyde, are synthesized for various applications. These compounds are often used as intermediates in the construction of more complex fused or binary heterocyclic systems, which have implications in medicinal chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Biological Evaluation and Antimicrobial Activity : Compounds similar to this compound have been evaluated for their antimicrobial properties. For example, fused pyran derivatives bearing a quinoline nucleus have shown efficacy against various bacterial and fungal pathogens (Makawana, Mungra, Patel, & Patel, 2011). Such studies suggest potential applications in developing new antimicrobial agents.

Chemical Investigations of Marine Sponges : Research on marine sponges has led to the discovery of new brominated alkaloids related to quinoline carbaldehydes, indicating the potential of these compounds in marine natural product chemistry (AlTarabeen et al., 2015).

Corrosion Inhibition : Quinoline derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties. These compounds can protect metals like mild steel against dissolution in acidic environments, indicating their potential use in industrial applications (Lgaz et al., 2017).

Cancer Research : Some quinoline derivatives have shown potential as inhibitors of enzymes like AKT1, which are implicated in cancer. This suggests possible applications in cancer research and treatment (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

Mecanismo De Acción

Target of Action

Quinoline compounds, to which 3-bromoquinoline-5-carbaldehyde belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline compounds are known to interact with their targets in various ways, leading to changes at the molecular level . The exact interaction of this compound with its targets would depend on the specific biological or chemical context.

Biochemical Pathways

Quinoline compounds are known to influence a wide range of biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets and biological context .

Result of Action

Given its classification as a quinoline compound, it may have potential biological and pharmaceutical activities .

Safety and Hazards

3-Bromoquinoline-5-carbaldehyde is labeled with the GHS07 pictogram. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Direcciones Futuras

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivative . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Propiedades

IUPAC Name |

3-bromoquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXMFXWNVBPPDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2354293.png)

![(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2354295.png)

![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)

![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)

![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)